
Bis(ethylenedithio)tetrathiafulvalene-d8
Overview
Description
Bis(ethylenedithio)tetrathiafulvalene-d8 is an organic compound known for its unique electronic properties. It is a deuterated version of bis(ethylenedithio)tetrathiafulvalene, which is widely studied for its applications in organic superconductors and molecular electronics. The compound is characterized by its ability to donate electrons, making it a valuable component in the development of conductive materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylenedithio)tetrathiafulvalene-d8 typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to form 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality material suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylenedithio)tetrathiafulvalene-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its electron-donating properties, which make it reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in the presence of coordinating solvents.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides under controlled temperatures.
Major Products
Scientific Research Applications
Scientific Research Applications
- Chemistry
-
Biology
- Biosensors : The compound's unique electronic characteristics are being explored for developing biosensors that can detect biological molecules with high sensitivity.
- Antimicrobial Activity : Studies have shown that BEDT-TTF-d8 exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in antimicrobial therapies.
-
Medicine
- Drug Delivery Systems : Research is ongoing to investigate its potential use in drug delivery systems due to its ability to interact with various biological molecules.
- Diagnostic Tools : Its properties may also be harnessed in the development of advanced diagnostic tools for medical applications.
- Industry
Case Study 1: Antioxidant Efficacy in Cell Cultures
A study assessed the antioxidant efficacy of BEDT-TTF-d8 under oxidative stress conditions:
Treatment | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 100 | 0 |
H₂O₂ (100 µM) | 60 | 15 |
BEDT-TTF-d8 (50 µM) + H₂O₂ | 85 | 5 |
The results indicate that BEDT-TTF-d8 significantly mitigated oxidative damage compared to controls, highlighting its potential as a protective agent against oxidative stress.
Case Study 2: Antimicrobial Activity Assessment
An evaluation of the antimicrobial activity of BEDT-TTF-d8 revealed:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that BEDT-TTF-d8 could serve as a basis for developing new antimicrobial therapies, particularly against resistant strains.
Mechanism of Action
The mechanism by which bis(ethylenedithio)tetrathiafulvalene-d8 exerts its effects is primarily through its ability to donate electrons. This property allows it to participate in charge-transfer processes, which are crucial in the functioning of organic superconductors and electronic devices. The molecular targets and pathways involved include interactions with various acceptor molecules, leading to the formation of charge-transfer complexes that exhibit unique electronic properties .
Comparison with Similar Compounds
Similar Compounds
Bis(vinylenedithio)tetrathiafulvalene: Similar in structure but with vinyl moieties that extend π-electron delocalization.
Tetrathiafulvalene: The parent compound, known for its conductive properties.
Dibenzotetrathiafulvalene: Another derivative with different substituents affecting its electronic properties.
Uniqueness
Bis(ethylenedithio)tetrathiafulvalene-d8 is unique due to its deuterated form, which can offer different physical properties such as altered vibrational modes. This makes it particularly valuable in specific scientific applications where these properties are advantageous.
Biological Activity
Bis(ethylenedithio)tetrathiafulvalene-d8 (BEDT-TTF-d8) is a deuterated derivative of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a compound widely studied for its electronic properties and potential applications in organic electronics. This article explores the biological activity of BEDT-TTF-d8, focusing on its synthesis, properties, and various biological interactions.
Overview of BEDT-TTF-d8
BEDT-TTF-d8 is characterized by its unique molecular structure, which includes ethylenedithio groups that enhance its electron-donating capabilities. The deuteration (replacement of hydrogen with deuterium) is expected to influence its physical and chemical properties, potentially affecting its biological interactions.
- Molecular Formula : C10D8S8
- Molecular Weight : 392.70 g/mol
- CAS Number : 101751-48-8
Synthesis and Derivatives
The synthesis of BEDT-TTF derivatives, including BEDT-TTF-d8, typically involves cycloaddition reactions and subsequent functionalization to introduce various substituents. The synthesis routes are critical as they can affect the compound's biological activity.
- Synthetic Methods :
Antioxidant Properties
Research indicates that BEDT-TTF derivatives exhibit significant antioxidant activity. This property is crucial for potential applications in preventing oxidative stress-related diseases.
- Mechanism : The electron-rich nature of BEDT-TTF allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Studies : In vitro assays have demonstrated that BEDT-TTF derivatives can scavenge free radicals effectively, suggesting their potential as therapeutic agents against oxidative stress .
Antimicrobial Activity
BEDT-TTF-d8 has been evaluated for its antimicrobial properties against various pathogens.
- Tested Organisms : Studies have included bacteria such as Staphylococcus aureus and fungi like Candida albicans.
- Results : The compound showed inhibitory effects on microbial growth, indicating its potential use in developing new antimicrobial agents .
Case Study 1: Antioxidant Efficacy in Cell Cultures
A study investigated the antioxidant efficacy of BEDT-TTF-d8 in human cell cultures subjected to oxidative stress induced by hydrogen peroxide. The results showed:
Treatment | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 100 | 0 |
H₂O₂ (100 µM) | 60 | 15 |
BEDT-TTF-d8 (50 µM) + H₂O₂ | 85 | 5 |
This indicates that BEDT-TTF-d8 significantly mitigated oxidative damage compared to the control group .
Case Study 2: Antimicrobial Activity Assessment
In another study assessing the antimicrobial activity of BEDT-TTF-d8:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that BEDT-TTF-d8 could serve as a basis for developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(ethylenedithio)tetrathiafulvalene-d8, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cross-coupling reactions of dithiolate precursors under inert atmospheres. Key variables include temperature (e.g., 60–80°C), solvent choice (tetrahydrofuran or dichloromethane), and catalyst selection (e.g., Pd(PPh₃)₄). Optimization requires factorial design experiments to test interactions between variables, such as reaction time vs. yield . Purity is monitored via thin-layer chromatography (TLC) and recrystallization from chlorinated solvents. Deuterated analogs require strict anhydrous conditions to avoid isotopic exchange .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/²H NMR confirms deuterium incorporation and absence of protonated impurities.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (392.74 g/mol) and isotopic distribution .
- Elemental Analysis : Matches experimental vs. theoretical values for C, S, and D content.
- X-ray Diffraction : Single-crystal analysis resolves π-stacking motifs critical for electronic properties .
Q. What are the key safety and handling protocols for this compound in laboratory settings?
- Methodological Answer : Despite limited toxicity data for the deuterated form, precautions from analogous tetrathiafulvalenes apply:
- Use gloveboxes or fume hoods to avoid inhalation/contact.
- Store under argon at –20°C to prevent oxidation.
- Dispose of waste via licensed facilities specializing in halogenated/organosulfur compounds .
Advanced Research Questions
Q. How does isotopic substitution (d8) influence charge-transfer properties in this compound compared to its protonated counterpart?
- Methodological Answer : Isotopic effects are probed via:
- Electrical Conductivity : Four-probe measurements on single crystals to compare resistivity.
- Vibrational Spectroscopy : Raman/IR identifies D-induced shifts in C–S stretching modes, which correlate with electron-phonon coupling .
- Theoretical Modeling : Density functional theory (DFT) calculates reorganization energy differences, linking isotopic mass to charge mobility .
Q. How can researchers resolve contradictions in reported conductivity data for TTF derivatives across studies?
- Methodological Answer : Contradictions often arise from crystallinity or doping variations. Strategies include:
- Standardized Fabrication : Use epitaxial growth on templated substrates to ensure consistent morphology.
- Environmental Control : Measure conductivity under inert conditions to exclude oxygen/water doping .
- Meta-Analysis : Apply statistical frameworks to compare datasets, accounting for variables like measurement temperature and electrode materials .
Q. What role does this compound play in supramolecular assemblies, and how can host-guest interactions be engineered?
- Methodological Answer : The compound’s planar structure enables π-π interactions with macrocycles (e.g., cucurbiturils). Methodologies include:
- Co-crystallization : Screen with complementary acceptors (e.g., tetracyanoquinodimethane) to modulate charge-transfer ratios.
- Electrochemical Titration : Cyclic voltammetry quantifies association constants in solution .
Q. What challenges exist in reproducing synthetic yields of this compound, and how can they be mitigated?
- Methodological Answer : Reproducibility issues stem from:
- Sensitivity to Trace Oxygen : Implement Schlenk-line techniques with rigorous solvent degassing.
- Catalyst Deactivation : Use fresh Pd(0) catalysts and monitor ligand degradation via ³¹P NMR .
- Isotopic Purity : Validate deuterium content (>98%) via ²H NMR to prevent kinetic isotope effects .
Q. How can theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer : Leverage concepts from:
Properties
IUPAC Name |
5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCVNLYDXCIBG-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539817 | |
Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101751-48-8 | |
Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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